molecular formula C8H7Cl2NO2 B11963335 Methyl N-(2,4-dichlorophenyl)carbamate CAS No. 2621-67-2

Methyl N-(2,4-dichlorophenyl)carbamate

Cat. No.: B11963335
CAS No.: 2621-67-2
M. Wt: 220.05 g/mol
InChI Key: UPPOJFBMUSCZEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2,4-dichlorophenyl)carbamate typically involves the reaction of 2,4-dichloroaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or acetonitrile and are conducted at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl N-(2,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its effects on enzyme activity and metabolic pathways in plants and microorganisms.

    Medicine: Investigated for potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: Employed as a herbicide to control weed growth in agricultural settings

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dichlorophenyl)carbamate involves its interaction with metabolic processes in plants. It inhibits cell division at the growth points, leading to the death of the plant. The compound targets specific enzymes involved in metabolic pathways, disrupting normal cellular functions and ultimately causing the plant to wither and die .

Comparison with Similar Compounds

Comparison: Methyl N-(2,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of herbicidal activity and selectivity towards various plant species. The position of the chlorine atoms on the phenyl ring plays a crucial role in determining the compound’s overall effectiveness and environmental impact .

Properties

IUPAC Name

methyl N-(2,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOJFBMUSCZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-67-2
Record name METHYL N-(2,4-DICHLOROPHENYL)CARBAMATE
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